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molecular formula C7H12N2 B8337480 2-Amino-3-cyclopropyl-2-methyl-propionitrile

2-Amino-3-cyclopropyl-2-methyl-propionitrile

Cat. No. B8337480
M. Wt: 124.18 g/mol
InChI Key: ZPFIVSUGQLQPLA-UHFFFAOYSA-N
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Patent
US09321727B2

Procedure details

To a solution of 1-cyclopropyl-propan-2-one (1.0 g, 10.2 mmol; CAN 4160-75-2) and aqueous ammonia (25% in water, 15 mL) in EtOH (10 mL) was added ammonium chloride (1.63 g, 30.61 mmol). The reaction mixture was stirred at ambient temperature for 1 hour. To this was added potassium cyanide (900 mg, 15.3 mmol) portion wise and the reaction mixture was stirred at ambient temperature for 12 h. Ice water (50 mL) was added and the mixture was extracted with ethyl acetate (3×50 mL). The organic phases were washed with ice water, combined, dried with Na2SO4 and concentrated in vacuo to give the title compound (0.8 g, 63%) as yellow oil. 1H-NMR (DMSO, 400 MHz): 0.14-0.16 (d, 6.4 Hz, 2H); 0.45-0.49 (d, 6.4 Hz, 2H); 0.78-0.85 (m, 1H); 1.39 (s, 3H); 1.46-1.51 (m, 1H), 1.53-1.63 (m, 1H); 2.52 (br s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][C:5](=O)[CH3:6])[CH2:3][CH2:2]1.[NH3:8].[Cl-].[NH4+:10].[C-:11]#N.[K+]>CCO>[NH2:8][C:5]([CH3:6])([CH2:4][CH:1]1[CH2:3][CH2:2]1)[C:11]#[N:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CC1)CC(C)=O
Name
Quantity
15 mL
Type
reactant
Smiles
N
Name
Quantity
1.63 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The organic phases were washed with ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(C#N)(CC1CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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